molecular formula C16H21NO4 B11778386 (S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B11778386
M. Wt: 291.34 g/mol
InChI Key: HFNHPSQNKDZEAM-AWEZNQCLSA-N
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Description

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of (S)-piperidine-1-carboxylic acid with benzyl bromide and 2-methoxy-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of (S)-Benzyl 2-(2-carboxyethyl)piperidine-1-carboxylate.

    Reduction: Formation of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3/t14-/m0/s1

InChI Key

HFNHPSQNKDZEAM-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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